molecular formula CH3O2P B1591113 Phosphanecarboxylic acid CAS No. 71050-62-9

Phosphanecarboxylic acid

Cat. No. B1591113
CAS RN: 71050-62-9
M. Wt: 78.007 g/mol
InChI Key: MEUIIHOXOWVKNP-UHFFFAOYSA-N
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Description

Phosphanecarboxylic acid (PCA) is an organic chemical compound formed by binding phosphonic groups to the carboxylic group. It is an excellent diffuser for calcium carbonate and calcium phosphate deposits in circulating cooling systems. PCA exhibits good anti-fouling properties on barium sulfate, strontium sulfate, and silica deposits. The chemical formula for PCA is CH₃O₂P, and it appears as a colorless, clear liquid with a slight odor. Its pH ranges from 3 to 3.5 .

Chemical Reactions Analysis

PCA inhibits osteoclastic bone resorption via a unique mechanism. It attaches to hydroxyapatite binding sites on bony surfaces undergoing active resorption. Upon osteoclast-mediated bone resorption, PCA impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption. Additionally, PCA reduces osteoclast activity by affecting osteoclast progenitor development, recruitment, and apoptosis. It also indirectly impacts bone formation by inhibiting bone resorption, leading to decreased bone formation .

Scientific Research Applications

Organic Synthesis

Phosphanecarboxylic acid plays a pivotal role in organic synthesis due to its carboxyl group’s reactivity. It can act as a precursor for synthesizing various organic compounds, including esters and amides, which are fundamental in producing pharmaceuticals and polymers .

Nanotechnology

In nanotechnology, phosphanylformic acid is utilized for surface modification of nanoparticles. Its ability to form stable bonds with metal surfaces makes it an excellent choice for creating functionalized nanoparticles with specific properties, such as increased solubility or altered electrical characteristics .

Polymer Chemistry

This compound is integral in polymer chemistry, where it’s used to introduce phosphorus-containing side chains into polymers. These side chains can impart unique characteristics to polymers, such as flame retardancy, dyeability, and antistatic properties .

Separation Science

Phosphanecarboxylic acid derivatives are used in separation science, particularly in the development of ion exchange resins and chelating agents. These materials are crucial for purifying water, recycling metals, and in various industrial separation processes .

Agriculture

In agriculture, the acid’s derivatives can be employed as chelating agents to deliver essential nutrients to plants more efficiently. They can also be used to develop pesticides and herbicides with specific action mechanisms .

Medicine

Medically, phosphanecarboxylic acid derivatives are explored for their potential in drug delivery systems. Their ability to bind to various substances can be harnessed to target drugs to specific sites within the body .

Environmental Applications

Due to its binding properties, phosphanylformic acid can be used in environmental applications, such as the removal of heavy metals from wastewater. It can form complexes with metals, facilitating their extraction from contaminated sources .

Sensing and Actuation

The compound’s derivatives exhibit pH-sensitive behavior, making them suitable for developing sensors that can detect changes in environmental conditions. They can also be used in actuators for controlled release applications .

Mechanism of Action

PCA primarily inhibits osteoclastic bone resorption by disrupting osteoclast function. It interferes with the ruffled border formation, proton production, and adherence of osteoclasts to the bone surface. Additionally, PCA promotes osteoclast apoptosis. While it also affects osteoblasts, its primary action is antiresorptive .

  • Physical and Chemical Properties Analysis

    • It dissolves completely in water and improves water quality, making it useful in water treatment .
  • Safety and Hazards

    • Phosphoric acid (H₃PO₄), a related compound, has safety considerations. It is corrosive and can cause skin and eye irritation. Proper handling and protective measures are essential when working with phosphoric acid .
  • properties

    IUPAC Name

    phosphanylformic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/CH3O2P/c2-1(3)4/h4H2,(H,2,3)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MEUIIHOXOWVKNP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(=O)(O)P
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    CH3O2P
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00559205
    Record name Phosphanecarboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00559205
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    78.007 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    35% aqueous solution: Light yellow liquid with a mild odor; [BWA Water Additives MSDS]
    Record name 2-Propenoic acid, polymer with sodium phosphinate
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    Product Name

    Phosphanecarboxylic acid

    CAS RN

    71050-62-9, 23636-66-0
    Record name 2-Propenoic acid, polymer with sodium phosphinate (1:1)
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    Record name Phosphanecarboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00559205
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-Propenoic acid, polymer with sodium phosphinate (1:1)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.138
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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